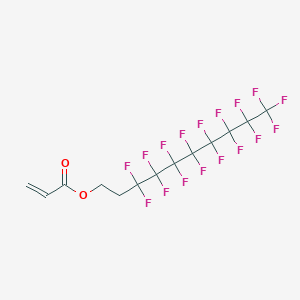

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate

Descripción general

Descripción

AZT-P-DDI es un heterodímero antiviral compuesto por una molécula de 3'-azido-3'-desoxitimidina y una molécula de 2',3'-dideoxiinosina unidas a través de sus posiciones 5' mediante un enlace fosfato . Este compuesto es conocido por su importante papel en el tratamiento de las infecciones por el virus de la inmunodeficiencia humana (VIH).

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AZT-P-DDI implica el acoplamiento de 3'-azido-3'-desoxitimidina y 2',3'-dideoxiinosina a través de un enlace fosfato. Este proceso normalmente requiere el uso de agentes fosforilantes y condiciones de reacción específicas para garantizar la formación exitosa del heterodímero .

Métodos de Producción Industrial

La producción industrial de AZT-P-DDI sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la consistencia y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

AZT-P-DDI experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo azido en un grupo amino.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo azido.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Agentes halogenantes, nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, derivados amino y compuestos sustituidos .

Aplicaciones Científicas De Investigación

Optical Coatings

Anti-Reflection Coatings

HFDA has been utilized as a high-transparent anti-reflection coating for perovskite solar cells. Research indicates that HFDA effectively reduces light reflection below 800 nm wavelengths. This property enhances the absorption of light in underwater solar cells and contributes to improved efficiency. In one study, encapsulated perovskite solar modules achieved an efficiency of 14.65% even at a water depth of 50 cm. The coating also demonstrated remarkable stability; after 400 hours of underwater illumination, the modules retained over 80% of their initial efficiency .

Surface Modification

Water and Dirt Repellent Surfaces

HFDA is employed in the development of surfaces with enhanced water and dirt repellency. Its fluorinated nature provides low surface energy characteristics that are beneficial for creating liquid-repellent surfaces. Applications include treated textiles and non-stick cookware . The compound's ability to form stable films makes it suitable for various surface treatment applications.

Polymer Synthesis

Fluorinated Polymers

HFDA is used in the synthesis of fluorinated polymers which exhibit low refractive indices and low surface tensions. These polymers are transparent and have potential uses in optical devices and coatings . The controlled synthesis of these materials allows for tailored properties that can be exploited in advanced applications such as microelectronics and photonics.

Environmental Applications

Pollution Control

Research indicates that HFDA can play a role in reducing environmental pollutants. For instance, studies have shown that encapsulated films using HFDA significantly reduce lead concentrations when immersed in water. This property is crucial for applications aimed at mitigating heavy metal pollution in aquatic environments .

Phase Behavior Studies

Solubility in Supercritical CO2

HFDA has been studied for its solubility behavior in supercritical carbon dioxide (CO2), which is important for processes such as extraction and polymer processing. It has been found to be more soluble in CO2 compared to other similar acrylates. This property can enhance the efficiency of processes that utilize supercritical fluids for material processing .

Case Studies

- Perovskite Solar Modules : A study demonstrated the effectiveness of HFDA as an anti-reflection coating in enhancing the performance and stability of perovskite solar modules under underwater conditions .

- Surface Treatments : Investigations into the use of HFDA for creating liquid-repellent surfaces have shown promising results in various consumer products such as textiles and cookware .

Mecanismo De Acción

AZT-P-DDI ejerce sus efectos inhibiendo la actividad de la transcriptasa inversa del VIH. El compuesto actúa como un terminador de cadena del ADN viral durante la transcripción inversa, impidiendo la replicación del virus. Esta inhibición se logra mediante la incorporación del análogo de nucleótido en el ADN viral, lo que lleva a la terminación de la cadena .

Comparación Con Compuestos Similares

Compuestos Similares

3'-Azido-3'-desoxitimidina (AZT): Un análogo de nucleósido inhibidor de la transcriptasa inversa utilizado en el tratamiento del VIH.

2',3'-Dideoxiinosina (DDI): Otro análogo de nucleósido inhibidor de la transcriptasa inversa con propiedades antivirales similares.

Singularidad

AZT-P-DDI es único debido a su estructura heterodimérica, que combina las propiedades de la 3'-azido-3'-desoxitimidina y la 2',3'-dideoxiinosina. Esta combinación mejora su actividad antiviral y reduce la toxicidad en comparación con los monómeros individuales .

Actividad Biológica

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (CAS No: 27905-45-9) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields including coatings and materials science. This article explores the biological activity of this compound with a focus on its synthesis, properties, and implications for human health and the environment.

Heptadecafluorodecyl acrylate is characterized by a long perfluorinated carbon chain which confers hydrophobic and oleophobic properties. Its structure can be represented as follows:

This unique structure influences its interactions with biological systems and environmental matrices.

Toxicological Studies

Research indicates that compounds similar to this compound may exhibit toxicity due to their persistence in the environment and bioaccumulation potential. Studies have shown that perfluoroalkyl substances (PFAS), which include heptadecafluorodecyl acrylate derivatives, can disrupt endocrine functions and are associated with various health risks such as liver damage and immune system effects .

Table 1: Summary of Toxicological Findings

Environmental Impact

The environmental persistence of heptadecafluorodecyl acrylate raises concerns regarding its ecological effects. It is resistant to biodegradation and can accumulate in aquatic systems. Research indicates that exposure to such compounds can lead to toxicity in aquatic organisms .

Case Study: Aquatic Toxicity

A recent study evaluated the effects of heptadecafluorodecyl acrylate on fish species. Results showed significant mortality rates at concentrations above 100 ppb over a 48-hour exposure period. This highlights the potential risk it poses to aquatic ecosystems .

Applications in Coatings

Heptadecafluorodecyl acrylate is utilized in the formulation of advanced coatings due to its excellent water-repellent properties. These coatings are employed in various applications including anti-corrosion treatments and protective layers for electronic devices. The stability of these coatings under environmental stressors has been documented .

Table 2: Applications of Heptadecafluorodecyl Acrylate

| Application Type | Description | Benefits |

|---|---|---|

| Anti-corrosion Coatings | Used on metal surfaces | Enhanced durability |

| Water-repellent Coatings | Applied in construction materials | Improved weather resistance |

| Electronics Protection | Coating for circuit boards | Increased lifespan |

Regulatory Status

Due to its potential health risks and environmental persistence, heptadecafluorodecyl acrylate is subject to regulatory scrutiny. The Stockholm Convention on Persistent Organic Pollutants has raised concerns about PFAS compounds and their derivatives . Monitoring programs are being established to assess their impact on public health and ecosystems.

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F17O2/c1-2-5(31)32-4-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKRIOLKOHUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OC(O)CH=CH2, C13H7F17O2 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74049-08-4 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74049-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5067348 | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27905-45-9 | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27905-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrahydroperfluorodecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTYLETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9BFB4689Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.